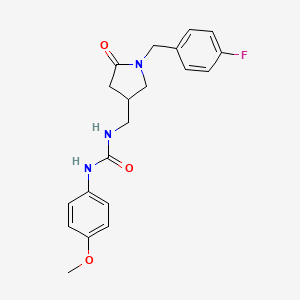

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea

Description

This compound is a urea derivative characterized by a pyrrolidin-5-one core substituted with a 4-fluorobenzyl group and a methyl-linked urea moiety bearing a 4-methoxyphenyl group. Its molecular formula is C₂₀H₂₁FN₃O₃, with an approximate molecular weight of 370.4 g/mol (inferred from analogs in and ). Structural analogs often vary in substituents on the pyrrolidinone ring or urea moiety, leading to differences in physicochemical properties and bioactivity.

Properties

IUPAC Name |

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3/c1-27-18-8-6-17(7-9-18)23-20(26)22-11-15-10-19(25)24(13-15)12-14-2-4-16(21)5-3-14/h2-9,15H,10-13H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQWKNPSNUWDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a pyrrolidinone ring, a urea functional group, and aromatic substituents, which may enhance its interaction with biological targets.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 355.4 g/mol. The presence of the 4-fluorobenzyl group is particularly noteworthy as it enhances lipophilicity, potentially influencing the compound's pharmacokinetic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H22FN3O2 |

| Molecular Weight | 355.4 g/mol |

| CAS Number | 946300-20-5 |

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor or modulator of specific biological pathways. The following sections summarize key findings related to its biological activity:

Enzyme Inhibition

This compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways. Studies suggest that it may interact with enzymes such as tyrosinase (TYR), which is crucial in melanin production. Inhibition of TYR can lead to therapeutic applications in treating hyperpigmentation disorders.

Case Study: Tyrosinase Inhibition

A comparative study of structurally similar compounds revealed that derivatives featuring the 4-fluorobenzyl moiety exhibited significant inhibitory effects on TYR activity. For instance, one derivative demonstrated an IC50 value of 0.18 μM, significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM) .

Receptor Binding

The unique structure of this compound suggests potential interactions with various receptors, including those involved in neurotransmission and hormonal regulation. Preliminary docking studies indicate that the compound may bind effectively to specific receptor sites, altering their activity and potentially leading to therapeutic effects in conditions such as insomnia and depression.

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, thereby modulating their activity. For example, it may form stable complexes with active sites of enzymes, leading to decreased catalytic activity. Additionally, the compound may influence cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Research Findings Summary

Recent studies have highlighted several key findings regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Tyrosinase Inhibition | IC50 = 0.18 μM (competitive inhibition) |

| Receptor Interaction | Potential binding to neurotransmitter receptors |

| Therapeutic Applications | Investigated for insomnia and depression treatment |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations from Comparative Analysis

Substituent Effects on Lipophilicity: The 4-chlorophenyl analog (373.8 g/mol) exhibits higher lipophilicity compared to the target compound due to chlorine’s larger atomic radius and lower electronegativity . This may enhance membrane permeability but reduce aqueous solubility.

Impact of Methoxy vs. Non-Methoxy Urea Substituents: Replacing the 4-methoxyphenyl group (target) with a phenyl group () reduces polarity, which could favor hydrophobic interactions but diminish hydrogen-bonding capacity .

Steric and Electronic Modifications :

- The 3-ethoxy-4-methoxybenzyl substituent () adds steric bulk and polar functional groups, which may enhance solubility but interfere with receptor binding .

Molecular Weight and Drug-Likeness :

- Most analogs fall within the acceptable range for oral bioavailability (MW < 500), though the trifluoromethoxy derivative (409.4 g/mol) approaches the upper limit of Lipinski’s rules .

Research Findings and Implications

While specific bioactivity data for the target compound are unavailable, structural analogs provide insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.